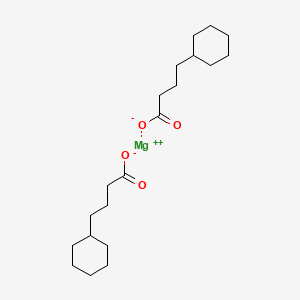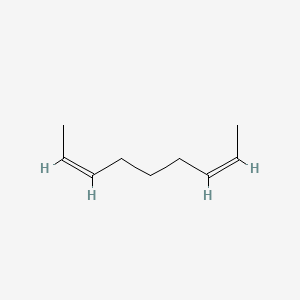
copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is a complex compound with the molecular formula C26H18CuN4O8 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is also referred to by several synonyms, including copper myxin and cuprimyxin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves the reaction of 6-methoxy-1-phenazinol 5,10-dioxide with a copper(II) salt. The precursor, 6-methoxy-1-phenazinol 5,10-dioxide, is synthesized by selective methylation of iodinin (1,6-phenazinol 5,10-dioxide) using a methylene agent such as dimethyl sulfate in an inert organic solvent . The reaction is typically carried out in an organic solvent like acetic acid, acetonitrile, methanol, ether, or chloroform .
Industrial Production Methods: In industrial settings, the copper complex is prepared by combining a saturated solution of 6-methoxy-1-phenazinol 5,10-dioxide with a saturated solution of a copper(II) salt in the same solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the dissolution of the reactants . The final product is isolated by precipitation from the reaction medium, resulting in a high yield of free-flowing, crystalline product .
Análisis De Reacciones Químicas
Types of Reactions: Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the phenazine structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed: The major products formed from these reactions include various copper complexes and phenazine derivatives. These products are often characterized by their unique chemical and physical properties, which are influenced by the nature of the substituents on the phenazine ring .
Aplicaciones Científicas De Investigación
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol involves its interaction with molecular targets such as enzymes and DNA. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects . The phenazine structure also allows the compound to intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other copper-phenazine complexes and phenazine derivatives such as iodinin and myxin . These compounds share some chemical properties but differ in their biological activities and applications. The presence of the methoxy group and the copper ion in this compound contributes to its distinct characteristics and makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C26H20CuN4O8 |
|---|---|
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
copper;6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/2C13H10N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7,16H,1H3; |
Clave InChI |
OCZDCLUXOQSOLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)






![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

